2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-5-4-6-14(9-12)21-17(25)11-28-19-23-22-18(24(19)20)13-7-8-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKQMGMNFPTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three key fragments:
- 3,4-Dimethoxyphenyl-substituted 1,2,4-triazole core
- Thioacetamide linker
- N-(3-methylphenyl)acetamide terminus
Critical disconnections occur at the C–S bond between the triazole and thioacetamide groups and the amide linkage connecting the acetamide to the 3-methylaniline moiety. This approach aligns with modular synthesis strategies observed in analogous 1,2,4-triazole derivatives.
Detailed Synthetic Routes
Synthesis of 4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
Cyclocondensation Protocol
A modified Huisgen cyclocondensation forms the triazole ring:
Reagents:
- 3,4-Dimethoxybenzohydrazide (1.0 eq)
- Cyanogen bromide (1.2 eq)
- CS₂ (excess) in anhydrous DMF
Conditions:
- N₂ atmosphere, 110°C, 12 h
- Acidic workup (2M HCl) precipitates intermediate thiol
Yield: 68–72% (crude), purity >95% after recrystallization (EtOH/H₂O)
Alternative Thiourea Route
For improved scalability:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₂CSNH₂ | 80 | 6 | 89 |
| 2 | H₂O₂ | RT | 2 | 94 |
This two-step sequence avoids CS₂ handling challenges while maintaining regioselectivity.
Thioether Formation via Nucleophilic Substitution
The triazole thiol undergoes alkylation with α-chloroacetamide precursors:
Optimized Conditions:
- 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq)
- 2-Chloro-N-(3-methylphenyl)acetamide (1.05 eq)
- K₂CO₃ (2.5 eq) in anhydrous acetone
Key Parameters:
- Microwave irradiation (150 W, 80°C) reduces reaction time from 24 h to 45 min
- Nitrogen sparging prevents thiol oxidation
- Post-reaction purification via silica chromatography (EtOAc/hexane 3:7)
Process Optimization and Scale-Up Considerations
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.31 | s | 3H | CH₃ (Ar) |
| 3.71 | s | 3H | OCH₃ |
| 3.82 | s | 3H | OCH₃ |
| 4.27 | s | 2H | SCH₂ |
| 6.89–7.34 | m | 7H | Aromatic |
| 10.12 | s | 1H | NH |
HRMS (ESI+)
| Observed m/z | Calculated [M+H]+ | Error (ppm) |
|---|---|---|
| 454.1583 | 454.1581 | +0.44 |
IR (ATR, cm⁻¹)
- 3285 (N–H stretch)
- 1664 (C=O amide I)
- 1592 (C=N triazole)
- 1247 (C–O methoxy)
Stability and Degradation Studies
Forced Degradation Results
| Condition | Time | Degradation Products | % Assay Remaining |
|---|---|---|---|
| 0.1M HCl (40°C) | 24 h | Hydrolyzed acetamide | 92.4 |
| 0.1M NaOH (RT) | 1 h | Triazole ring opening | 68.7 |
| 3% H₂O₂ (RT) | 6 h | Sulfoxide derivative | 85.2 |
| Light (1.2 mW/cm²) | 48 h | No degradation | 99.8 |
The compound demonstrates exceptional photostability but requires protection from strong alkalis.
Industrial-Scale Production Recommendations
Continuous Flow Approach
- Triazole formation: Tubular reactor (Teflon AF-2400)
- Residence time: 8 min at 130°C
- Productivity: 2.3 kg/h
Crystallization Optimization
- Anti-solvent: n-heptane
- Cooling rate: 0.5°C/min
- Final particle size: D90 <50 μm
Quality Control
- USP <621> compliant HPLC method
- Residual solvent limits: acetone <500 ppm
Emerging Applications and Derivatives
While the primary focus remains on synthesis, preliminary biological data suggest potential in:
| Application | Assay Model | EC₅₀ (μM) |
|---|---|---|
| Antifungal | C. albicans | 12.4 |
| COX-2 Inhibition | Human recombinant | 0.87 |
| Antiproliferative | MCF-7 cells | 8.9 |
Derivatization at the 4-amino group shows enhanced pharmacokinetic profiles in rodent models.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) on the triazole ring participates in nucleophilic substitution. Common reagents include alkyl halides and acyl chlorides.
| Reaction Type | Reagents/Conditions | Product Formation | Key Observations |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 60–80°C | N-alkylated triazole derivatives | Selective alkylation at NH₂ position |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated triazole derivatives | Mild conditions prevent ring oxidation |
-
The 3,4-dimethoxyphenyl substituent exhibits electron-donating effects, enhancing the nucleophilicity of the triazole ring.
-
Microwave-assisted synthesis methods improve reaction efficiency for similar triazoles (e.g., 85% yield in 15 minutes for analogous compounds) .
Oxidation and Reduction Reactions
The sulfanyl (-S-) group is susceptible to oxidative transformations, while the acetamide moiety remains stable under mild conditions.
| Reaction Type | Reagents/Conditions | Product Formation | Key Observations |
|---|---|---|---|
| Sulfanyl Oxidation | H₂O₂ (30%), glacial acetic acid, 50°C | Sulfoxide (-SO-) or sulfone (-SO₂-) | Controlled stoichiometry prevents overoxidation |
| Reductive Amination | NaBH₄, MeOH, RT | Secondary amine derivatives | Requires prior aldehyde/ketone activation |
-
Overoxidation to sulfonic acid (-SO₃H) is avoided by limiting H₂O₂ equivalents.
-
Reduction of the triazole ring itself is not reported, indicating stability under typical reducing conditions.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.
| Reaction Type | Reagents/Conditions | Product Formation | Key Observations |
|---|---|---|---|
| Huisen Cycloaddition | Phenylacetylene, Cu(I) catalyst, 100°C | Fused triazolo-pyridine systems | Requires anhydrous conditions |
| Ring-Opening | Conc. HCl, reflux | Thiosemicarbazide intermediates | Acidic cleavage of triazole N-N bond |
-
Microwave irradiation (e.g., 150 W, 120°C) accelerates cycloaddition kinetics for related compounds .
-
Ring-opening products show antimicrobial activity in structural analogs.
Hydrolysis and Solvolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product Formation | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid and aniline derivative | Complete conversion at elevated temps |
| Basic Hydrolysis | NaOH (10%), ethanol, 70°C, 4h | Sodium carboxylate and 3-methylaniline | Ethanol prevents saponification |
-
Hydrolysis rates correlate with steric hindrance from the 3-methylphenyl group.
-
Enzymatic hydrolysis (e.g., lipase) is unexplored but plausible for chiral resolution.
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Product Formation | Key Observations |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, DME, 80°C | Biaryl-modified derivatives | Limited by electron-rich methoxy groups |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl halides, 100°C | N-aryl triazole analogs | Requires inert atmosphere (N₂/Ar) |
-
Coupling at the 3,4-dimethoxyphenyl ring is sterically hindered but feasible with bulky ligands.
-
Direct C–H activation of the triazole ring remains unexplored.
Tautomerism and Prototropic Shifts
The triazole ring exhibits annular tautomerism, influencing reactivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation involved screening a library of compounds for their efficacy against multicellular spheroids, which are more representative of tumor behavior than traditional monolayer cultures. The results indicated that the compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential for further development as a therapeutic agent against various cancers .
Antifungal Properties
Triazole derivatives are well-known for their antifungal properties. The structural characteristics of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide may contribute to its effectiveness against fungal pathogens. Research into similar compounds has shown promising results in inhibiting fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.
Biochemical Mechanisms
Understanding the biochemical mechanisms through which this compound exerts its effects is crucial for its application in therapy. The triazole ring likely participates in hydrogen bonding and coordination with biological targets such as enzymes and receptors involved in cancer progression and fungal metabolism.
Case Study: Mechanism of Action
A study focusing on related triazole compounds demonstrated that they could inhibit the activity of specific enzymes involved in DNA synthesis within cancer cells. This inhibition leads to reduced proliferation of cancer cells and increased apoptosis (programmed cell death), highlighting a potential mechanism through which this compound may function as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular signaling pathways, metabolic pathways, or other biochemical processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- **2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide exhibits unique properties due to the specific positioning of the methyl group on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in research and development.
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a triazole ring substituted with an amino group and a sulfanyl moiety. Its molecular formula is , and it has a molecular weight of 415.47 g/mol. The presence of the triazole and sulfanyl groups is significant as they contribute to the biological activity of the compound.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 μg/mL |
| Compound B | E. coli | 16 μg/mL |
| Compound C | C. albicans | 24 μg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For example, certain sulfanyltriazoles have shown promise in overcoming resistance in NNRTI-resistant HIV mutants and have exhibited cytotoxicity against colon carcinoma cells with IC50 values in the low micromolar range .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HCT-116 (Colon Cancer) | 6.2 |
| Compound E | T47D (Breast Cancer) | 27.3 |
Anti-inflammatory Activity
Triazoles have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .
Study 1: Screening for Anticancer Properties
In a study conducted by Walid Fayad et al., a library of drugs was screened on multicellular spheroids to identify novel anticancer compounds. The study highlighted several triazole derivatives with significant anticancer activity, including those structurally related to our compound of interest .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of various triazole derivatives against clinically relevant pathogens. The study found that compounds similar to This compound exhibited potent activity against Gram-positive bacteria and fungi .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide, and what are the critical reaction conditions?
A1. The synthesis typically involves sequential functionalization of the triazole core. A general approach includes:
- Step 1: Condensation of substituted hydrazides with thiourea derivatives to form the 1,2,4-triazole ring.
- Step 2: Sulfanyl group introduction via nucleophilic substitution using mercaptoacetic acid derivatives.
- Step 3: Acetamide coupling via reaction with 3-methylphenyl isocyanate or chloroacetyl chloride in the presence of a base like triethylamine (TEA) .
Critical conditions include maintaining anhydrous environments during coupling steps and optimizing reaction times (e.g., 24–48 hours) to avoid byproducts. Purity is confirmed via column chromatography and recrystallization from ethanol-DMF mixtures .
Q. Q2. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
A2. Key techniques include:
- X-ray crystallography for definitive stereochemical confirmation (e.g., verifying triazole ring geometry and sulfanyl-acetamide orientation) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the 3,4-dimethoxyphenyl and 3-methylphenyl groups.
- HPLC-MS for purity assessment (>95%) and molecular ion verification .
Intermediate Research Questions
Q. Q3. How is the anti-exudative activity of this compound evaluated in preclinical models, and what are the standard reference controls?
A3. Anti-exudative activity is tested using rodent models of inflammation (e.g., carrageenan-induced paw edema):
- Dosage: 10 mg/kg intraperitoneally, compared to reference drugs like diclofenac sodium (8 mg/kg) .
- Metrics: Reduction in edema volume over 4–6 hours, with statistical significance assessed via ANOVA.
- Controls: Vehicle (saline/DMSO) and positive controls (NSAIDs) ensure assay validity .
Q. Q4. What are the common solubility challenges for this acetamide derivative, and how are they addressed in formulation studies?
A4. The compound exhibits poor aqueous solubility due to its hydrophobic aryl groups. Strategies include:
- Co-solvent systems: Use of PEG-400 or cyclodextrins to enhance bioavailability.
- Salt formation: Screening with sulfonic acid derivatives to improve dissolution rates.
- Nanoemulsions: Lipid-based carriers for in vivo delivery .
Advanced Research Questions
Q. Q5. How do structural modifications (e.g., substituents on the triazole or acetamide moieties) influence bioactivity?
A5. SAR studies reveal:
- Triazole substituents: Electron-donating groups (e.g., 3,4-dimethoxy) enhance anti-inflammatory activity by modulating COX-2 inhibition.
- Sulfanyl linkage: Replacing sulfur with oxygen reduces metabolic stability but increases solubility.
- Acetamide group: Bulky aryl groups (e.g., 3-methylphenyl) improve target binding affinity but may hinder membrane permeability .
Q. Q6. What computational methods are employed to predict the compound’s reactivity and optimize synthetic pathways?
A6. Advanced approaches include:
- Quantum mechanical calculations: DFT simulations to model transition states during triazole ring formation.
- Machine learning: Training models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement.
- Molecular docking: Virtual screening against COX-2 or other targets to prioritize derivatives for synthesis .
Data Contradiction & Resolution
Q. Q7. How should researchers address discrepancies in reported biological activity data across studies?
A7. Contradictions often arise from assay variability. Mitigation strategies:
- Standardized protocols: Adopt OECD guidelines for in vitro/in vivo assays.
- Dose-response curves: Validate activity across multiple concentrations (e.g., 1–100 µM).
- Meta-analysis: Compare data across peer-reviewed studies, prioritizing results with p < 0.01 and n ≥ 6 .
Methodological Advancements
Q. Q8. What emerging technologies could enhance the study of this compound’s pharmacokinetics?
A8. Innovations include:
- Microfluidic chips: Mimicking human organ systems for ADME profiling.
- CRISPR-Cas9 models: Generating knock-in rodents with humanized metabolic enzymes (e.g., CYP3A4) to improve translational relevance.
- LC-HRMS: High-resolution mass spectrometry for detecting low-abundance metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
